molecular formula C46H32N8Ru+2 B13137694 2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene

2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene

Cat. No.: B13137694
M. Wt: 797.9 g/mol
InChI Key: RLZYHQKULHLDTO-UHFFFAOYSA-N
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Description

2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[128002,1104,9016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene is a complex compound that features a combination of pyridine, quinoline, and ruthenium

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets and pathways. The compound’s effects are exerted through the formation of intermediate hetaryl isocyanates, which then react with various substituents to form the final products . The specific molecular targets and pathways involved depend on the particular application and the substituents present in the compound.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates . These compounds also feature electron-donating and electron-withdrawing groups in the azine rings and contain various primary, secondary, and tertiary alkyl substituents at the oxygen atom . The uniqueness of 2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene lies in its combination of pyridine, quinoline, and ruthenium, which provides distinct structural and functional properties.

Properties

Molecular Formula

C46H32N8Ru+2

Molecular Weight

797.9 g/mol

IUPAC Name

2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene

InChI

InChI=1S/C18H12N4.C18H12N2.C10H8N2.Ru/c1-3-13-9-11-5-6-12-10-14-4-2-8-20-18(14)22-16(12)15(11)21-17(13)19-7-1;1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-4,7-10H,5-6H2;1-12H;1-8H;/q;;;+2

InChI Key

RLZYHQKULHLDTO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C1C=C4C=CC=NC4=N3)N=C5C(=C2)C=CC=N5.C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]

Origin of Product

United States

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